2,4-Hexadienyl isobutyrate

Vapor pressure Headspace concentration Fragrance intensity

2,4-Hexadienyl isobutyrate (CAS 16491-24-0), also known as sorbyl isobutyrate, is a synthetic carboxylic acid ester (C10H16O2, MW 168.23 g/mol). It is classified as a flavor and fragrance ingredient, characterized by a green, fruity odor with distinct apple, pear, pineapple, and galbanum notes, along with a subtle spicy, cinnamon undertone.

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
CAS No. 16491-24-0
Cat. No. B092783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Hexadienyl isobutyrate
CAS16491-24-0
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCC=CC=CCOC(=O)C(C)C
InChIInChI=1S/C10H16O2/c1-4-5-6-7-8-12-10(11)9(2)3/h4-7,9H,8H2,1-3H3/b5-4+,7-6+
InChIKeyCVYBRMSQMLJGOI-YTXTXJHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble or insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Hexadienyl Isobutyrate: A Volatile Ester for Green-Fruity Flavor & Fragrance Applications


2,4-Hexadienyl isobutyrate (CAS 16491-24-0), also known as sorbyl isobutyrate, is a synthetic carboxylic acid ester (C10H16O2, MW 168.23 g/mol) [1]. It is classified as a flavor and fragrance ingredient, characterized by a green, fruity odor with distinct apple, pear, pineapple, and galbanum notes, along with a subtle spicy, cinnamon undertone . This compound belongs to the sorbyl ester series (2,4-hexadienyl esters of C2–C4 carboxylic acids), which are widely used in perfumery and food flavoring [2].

Why 2,4-Hexadienyl Isobutyrate Cannot Be Simply Swapped for Other Sorbyl Esters in Procurement


The sorbyl ester series (acetate, propionate, butyrate, isobutyrate) shares a common 2,4-hexadienol backbone, yet the acyl group dictates critical physicochemical and organoleptic properties. Vapor pressure varies over an order of magnitude (0.076–0.662 mmHg at 25°C), directly impacting headspace concentration and perceived odor intensity [1]. LogP values range from ~1.9 to ~3.3, altering partitioning behavior in food matrices and fragrance formulations . Additionally, subtle but commercially significant differences in odor character—e.g., the cinnamon-spicy nuance unique to the isobutyrate versus the winey-cheesy note of the butyrate—prevent simple 1:1 interchange without reformulation [2].

Quantitative Head-to-Head Evidence: 2,4-Hexadienyl Isobutyrate vs. Closest Sorbyl Ester Comparators


Vapor Pressure Ranking: Higher Volatility than Butyrate for Enhanced Top Note Impact

Vapor pressure governs the equilibrium headspace concentration of a fragrance ingredient, directly influencing perceived odor intensity at application. Among the sorbyl esters, the isobutyrate exhibits a vapor pressure of 0.1 mmHg at 25°C [1], which is approximately 32% higher than that of the n-butyrate analog (0.076 mmHg) [2]. This difference translates to a proportionally higher headspace concentration under equilibrium conditions, making the isobutyrate a stronger top-note contributor. In contrast, the acetate (0.662 mmHg) is too volatile for persistent effect, while the propionate (0.223 mmHg) is intermediate.

Vapor pressure Headspace concentration Fragrance intensity

LogP Differentiation: Moderate Hydrophobicity for Balanced Matrix Partitioning

The octanol-water partition coefficient (LogP) influences solubility and distribution in food and fragrance matrices. 2,4-Hexadienyl isobutyrate has an estimated LogP of ~3.16 (experimental ACD/LogP 2.79) [1]. This places it between sorbyl butyrate (LogP ~3.21) and sorbyl propionate (LogP ~2.70) [2]. The branched isobutyrate ester yields a LogP slightly lower than the linear n-butyrate, despite having the same molecular weight (168.23 g/mol) [3]. This difference of approximately 0.5 log units versus the butyrate translates to roughly a 3-fold difference in equilibrium partition ratio, which may affect flavor release kinetics in fatty food matrices.

LogP Hydrophobicity Food matrix partitioning

Organoleptic Specificity: The Unique Cinnamon-Spicy Nuance vs. Winey-Cheesy or Herbal Profiles

While quantitative odor threshold data are not publicly available for direct comparison, organoleptic descriptors from multiple authoritative databases consistently highlight a key differentiating nuance: 2,4-hexadienyl isobutyrate is described as having a sweet pineapple aroma with cinnamon undertones . In contrast, sorbyl butyrate is described as fruity, green, winey, cheesy, dairy [1]; sorbyl propionate as sweet, fruity, tropical pineapple, wine [2]; and sorbyl acetate as fresh, green, oily, herbal . This qualitative orthogonal difference—cinnamon spice vs. winey-cheese vs. winey vs. herbal—provides a clear criterion for selection when a spicy-green nuance is desired without dairy-sour notes.

Odor profile Sensory differentiation Flavor nuance

Water Solubility: Low Aqueous Solubility Favoring Oil-Based Formulations

2,4-Hexadienyl isobutyrate exhibits low water solubility of approximately 93.91 mg/L at 25°C [1]. This value is consistent with its LogP and positions it as suitable for oil-based flavor and fragrance formulations. In comparison, sorbyl propionate shows higher water solubility (247.5 mg/L) [2], while sorbyl butyrate is slightly less soluble (81.27 mg/L) [3]. These differences, though modest, can influence emulsification requirements and stability in aqueous systems.

Water solubility Formulation compatibility Oil-based systems

Optimal Application Scenarios for 2,4-Hexadienyl Isobutyrate Based on Quantitative Evidence


Green-Fruity Fragrance Compositions Requiring a Spicy Anomaly

When formulating fine fragrances, personal care products, or household cleaners where a green-fruity accord is central, 2,4-hexadienyl isobutyrate provides the apple-pear-pineapple body characteristic of the sorbyl ester class while contributing a unique cinnamon-spicy nuance not available from the acetate, propionate, or butyrate. This enables differentiation of the fragrance signature without requiring additional spice-modifying ingredients.

Baked Goods or Confectionery Flavors Requiring Heat Stability and Controlled Release

With a vapor pressure of 0.1 mmHg at 25°C (intermediate among sorbyl esters), the isobutyrate offers a controlled volatility profile—less fleeting than the acetate, yet providing stronger headspace impact than the butyrate. This makes it particularly suitable for baked goods and confectionery applications where a persistent green-fruity note is needed throughout heating, processing, and shelf life. [1]

Reformulation Workflows Where Dairy/Cheesy Off-Notes of Butyrate Must Be Avoided

Flavor houses seeking to replace sorbyl butyrate due to its characteristic winey-cheesy off-note can select 2,4-hexadienyl isobutyrate as a direct replacement. The isobutyrate maintains the green-fruity core but replaces the dairy nuance with a cleaner spicy-cinnamon character, potentially eliminating the need for masking agents or additional top-notes. [2]

Oil-Based Flavor Systems and Fragrance Oils

The low water solubility (93.91 mg/L) and moderate LogP (2.79–3.16) of 2,4-hexadienyl isobutyrate make it optimally suited for oil-based flavor delivery systems, fragrance oils for candles, and diffuser formulations. Compared to the more water-soluble propionate, it reduces the need for emulsifiers in anhydrous systems. [3]

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